Trimethoxytranylcypromine
Description
Trimethoxytranylcypromine is a hypothesized derivative of tranylcypromine, a monoamine oxidase inhibitor (MAOI) used in treating depression. Such substitutions are common in medicinal chemistry to enhance bioavailability, target specificity, or metabolic stability. However, direct references to this compound are absent in the provided evidence, necessitating inferences from structurally related molecules.
Properties
CAS No. |
20186-45-2 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1S,2R)-2-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-7(8-6-9(8)13)5-11(15-2)12(10)16-3/h4-5,8-9H,6,13H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
HNYWYOQSLRJIMG-BDAKNGLRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C[C@@H]2N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the methylation of tranylcypromine using methanol and a suitable catalyst under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of trimethoxytranylcypromine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and removal of products, maintaining optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
Trimethoxytranylcypromine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, secondary amines, and substituted compounds .
Scientific Research Applications
Trimethoxytranylcypromine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for mood disorders and other neurological conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
Trimethoxytranylcypromine exerts its effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression . The molecular targets include MAO-A and MAO-B isoforms, and the pathways involved are related to neurotransmitter metabolism and signaling .
Comparison with Similar Compounds
Structural and Functional Analogues
Tranylcypromine Derivatives (Anti-LSD1 Agents)
describes tranylcypromine derivatives with anti-LSD1 activity, such as:
- 3b: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride
- 4a: N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride
- 6a/6b : Pyridine-substituted benzamides
These compounds retain the tranylcypromine backbone but feature heterocyclic substituents (furan, thiophene, pyridine). Key data include:
- Melting Points : 215–265°C
- Yields : 45–72%
- Purity : Theoretical vs. experimental elemental analysis discrepancies ≤0.5% .
Trimethoprim-Related Compounds
lists trimethoprim analogs with trimethoxybenzyl groups:
- Compound A: 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol
- Compound B: (2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone
Though these are antibiotics (dihydrofolate reductase inhibitors), their trimethoxy motifs suggest:
- Enhanced Lipophilicity : Methoxy groups increase membrane permeability.
- Metabolic Stability : Resistance to oxidative degradation .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Properties of Trimethoxytranylcypromine and Analogues
Key Observations :
- Molecular Weight : this compound’s predicted weight (263.33 g/mol) is higher than tranylcypromine but lower than bulkier derivatives like 3b.
- Solubility : Methoxy groups may improve water solubility compared to parent tranylcypromine but reduce it relative to charged derivatives (e.g., hydrochlorides in ).
- Bioactivity : Anti-LSD1 derivatives in show substituent-dependent efficacy. Trimethoxy groups could enhance MAO or LSD1 inhibition via π-π stacking or hydrogen bonding.
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